Ethyl 3-methylhexanoate

Description

BenchChem offers high-quality Ethyl 3-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

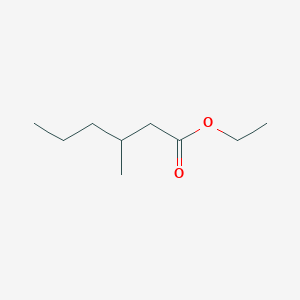

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEFHYCDPYOFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483165 | |

| Record name | Ethyl3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-47-1 | |

| Record name | Ethyl3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-methylhexanoate" natural occurrence and biosynthesis

An In-depth Technical Guide on the Core Aspects of Ethyl 3-Methylhexanoate: Natural Occurrence and Biosynthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylhexanoate is a volatile ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and biosynthetic pathways. While direct evidence for the widespread natural presence of ethyl 3-methylhexanoate remains elusive in mainstream literature, this document explores its potential formation in fruits and fermented products by examining the biosynthesis of structurally related esters. A plausible biosynthetic pathway is proposed, starting from common metabolic precursors. Furthermore, this guide details established experimental protocols for the extraction, identification, and quantification of volatile esters, which are directly applicable to the study of ethyl 3-methylhexanoate. Data on related, naturally occurring esters are presented in tabular format to provide a comparative context for future research.

Natural Occurrence of Ethyl 3-Methylhexanoate and Related Esters

While numerous studies have characterized the volatile profiles of fruits, and fermented beverages, the presence of ethyl 3-methylhexanoate has not been widely reported. The compound is not commonly listed among the identified volatile constituents in comprehensive analyses of fruits like pineapple, or in various types of cheese. This suggests that if ethyl 3-methylhexanoate is a natural product, it likely occurs at very low concentrations, potentially below the detection limits of standard analytical methodologies, or is specific to uninvestigated or rare plant species or microbial strains.

In contrast, a variety of structurally similar esters are well-documented as key aroma compounds in many natural products. These include straight-chain esters such as methyl hexanoate (B1226103) and ethyl hexanoate, which are significant contributors to the aroma of pineapple.[1][2][3] Additionally, branched-chain esters, which are structurally more analogous to ethyl 3-methylhexanoate, are known to be produced during fermentation processes in cheese and alcoholic beverages.[4][5][6]

To provide a framework for potential future discovery and quantification of ethyl 3-methylhexanoate, the following table summarizes the concentrations of related and commonly found esters in pineapple and cheese.

Table 1: Quantitative Data of Representative Esters in Pineapple and Cheese

| Compound | Matrix | Concentration Range (µg/kg) | Reference(s) |

| Methyl Hexanoate | Pineapple Pulp | 24.96 | [3] |

| Ethyl Hexanoate | Pineapple Pulp | 48.42 - 106.21 | [1][3] |

| Ethyl 2-methylbutanoate | Pineapple Pulp | - | [1] |

| Ethyl Butanoate | Gouda-type Cheese | Continuously increases during ripening | [4] |

| Ethyl Hexanoate | Gouda-type Cheese | Continuously increases during ripening | [4] |

Note: The concentrations of esters in cheese are often reported as relative abundance or are noted to change significantly during the ripening process.

Biosynthesis of Ethyl 3-Methylhexanoate

The biosynthesis of volatile esters in plants and microorganisms is predominantly carried out by a class of enzymes known as alcohol acyltransferases (AATs).[6][7][8] These enzymes catalyze the esterification reaction between an alcohol and an acyl-CoA thioester.

Proposed Biosynthetic Pathway

Based on the established mechanism of ester formation, the biosynthesis of ethyl 3-methylhexanoate would proceed via the condensation of ethanol (B145695) and 3-methylhexanoyl-CoA, catalyzed by a suitable AAT. The proposed pathway is depicted below.

References

- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 3-methylhexanoate" CAS number and chemical properties

An In-depth Technical Guide to Ethyl 3-methylhexanoate

CAS Number: 41692-47-1

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 3-methylhexanoate, a branched-chain fatty acid ester. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Properties

| Property | Value | Source |

| CAS Number | 41692-47-1 | |

| Molecular Formula | C9H18O2 | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 183.34 °C (estimated) | ChemicalBook |

| Melting Point | -66.1 °C (estimated) | ChemicalBook |

| Density | 0.8679 g/cm³ (estimated) | ChemicalBook |

| Solubility | Soluble in ethanol (B145695), ether, and organic solvents | ChemBK |

Synthesis of Ethyl 3-methylhexanoate

The synthesis of Ethyl 3-methylhexanoate can be achieved through the Fischer esterification of its corresponding carboxylic acid, 3-methylhexanoic acid, with ethanol in the presence of an acid catalyst. Another potential route is through the transesterification of a different ester of 3-methylhexanoic acid with ethanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of Ethyl 3-methylhexanoate from 3-methylhexanoic acid and ethanol.

Materials:

-

3-methylhexanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylhexanoic acid in an excess of anhydrous ethanol. A molar ratio of at least 3:1 (ethanol to carboxylic acid) is recommended to drive the equilibrium towards the product.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add water and a suitable extraction solvent like ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl 3-methylhexanoate.

-

The crude product can be purified by distillation under reduced pressure.

Caption: Synthesis workflow for Ethyl 3-methylhexanoate.

Analytical Methods

Gas chromatography (GC) is a suitable technique for the analysis of volatile esters like Ethyl 3-methylhexanoate. Coupled with a mass spectrometer (GC-MS), this method allows for both quantification and structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of Ethyl 3-methylhexanoate.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., a nonpolar dimethylpolysiloxane column)

Procedure:

-

Sample Preparation: Dissolve a known amount of the Ethyl 3-methylhexanoate sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). If quantitative analysis is required, add an appropriate internal standard (e.g., ethyl heptadecanoate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Chromatographic Separation: The separation of the analyte is achieved on the capillary column using a temperature program. A typical program might start at a lower temperature, ramp up to a higher temperature to elute the compound, and then hold for a period. Helium is commonly used as the carrier gas.

-

Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library or through interpretation.

Caption: Analytical workflow for Ethyl 3-methylhexanoate.

Applications

Branched-chain fatty acid esters are known for their use as flavoring and fragrance agents. While specific applications of Ethyl 3-methylhexanoate are not extensively documented, related compounds have found utility in the pharmaceutical industry. For instance, (S)-3-Cyano-5-methylhexanoic acid ethyl ester serves as an intermediate in the synthesis of the anticonvulsant drug Pregabalin. The structural similarity suggests that Ethyl 3-methylhexanoate could potentially be explored as a building block in the synthesis of other pharmaceutical compounds. Further research is needed to fully elucidate its potential applications in drug development and other scientific fields.

Ethyl 3-Methylhexanoate: A Comprehensive Technical Guide to its Flavor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylhexanoate is an organic ester recognized for its contribution to the fruity and sweet aromatic profiles of various natural products. As a branched-chain ethyl ester, its sensory characteristics are of significant interest in the fields of flavor chemistry, food science, and pharmacology, particularly in the context of drug formulation where taste and odor masking are critical. This technical guide provides an in-depth analysis of the flavor profile and sensory characteristics of ethyl 3-methylhexanoate, including quantitative data (where available for structurally similar compounds), detailed experimental protocols for sensory evaluation, and a review of its natural occurrence.

Flavor Profile and Sensory Characteristics

Direct quantitative sensory data for ethyl 3-methylhexanoate is not extensively available in public literature. However, by examining structurally similar compounds, a comprehensive qualitative and semi-quantitative profile can be inferred. The flavor profile is predominantly characterized by fruity and sweet notes.

Olfactory Characteristics

The aroma of ethyl 3-methylhexanoate is generally described as fruity. Based on the profiles of related esters, the following descriptors are likely to be prominent:

-

Primary Notes: Fruity, sweet.

-

Secondary Notes: Apple, pineapple, grape, and potentially a subtle waxy or green character.

The presence of the methyl branch at the 3-position can influence the intensity and character of the fruity notes, often adding a layer of complexity compared to its straight-chain counterpart, ethyl hexanoate.

Gustatory Characteristics

The taste profile is expected to complement the aroma, contributing to the overall perception of fruitiness. It is likely to be characterized by a sweet taste with a potential for a slight acidic or tart finish, enhancing the perception of fruit-like flavors.

Quantitative Sensory Data

While specific quantitative data for ethyl 3-methylhexanoate is scarce, the following tables summarize sensory data for structurally related and functionally similar fruity esters to provide a comparative context.

Table 1: Odor and Taste Thresholds of Selected Fruity Esters

| Compound | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppb) | Flavor Descriptors |

| Ethyl Hexanoate | 1 | 5 | Strong, fruity, winey, apple, banana, pineapple |

| Ethyl Butyrate | 1 | 20 | Fruity, pineapple, sweet, tutti-frutti |

| Ethyl Isovalerate | 0.1 | 10 | Fruity, apple, sweet, cheesy |

| Ethyl 2-Methylbutanoate | 0.1 | - | Fruity, apple, berry |

| Ethyl 3-Methylhexanoate | Data not available | Data not available | Expected: Fruity, sweet, apple, pineapple-like |

Table 2: Comparative Sensory Profile of Fruity Esters

| Sensory Attribute | Ethyl Hexanoate | Ethyl Butyrate | Ethyl Isovalerate | Ethyl 2-Methylbutanoate |

| Fruity | High | High | High | High |

| Sweet | Medium-High | High | Medium-High | Medium-High |

| Pineapple | Medium | High | Low | Low |

| Apple | Medium | Low | High | High |

| Green | Low-Medium | Low | Low | Low-Medium |

| Waxy | Low-Medium | Low | Low | Low |

| Cheesy/Sweaty | Low | Low | Medium | Low |

Note: Intensity ratings are qualitative and based on typical descriptions in flavor chemistry literature.

Natural Occurrence

Esters, including branched-chain variants, are common volatile compounds in many fruits and fermented beverages. While the specific presence of ethyl 3-methylhexanoate is not as widely documented as other esters, it is likely to be a minor but significant contributor to the aroma complex of fruits such as:

-

Apples

-

Pineapples

-

Strawberries

-

Grapes (and wine)

Its presence is a result of the esterification of 3-methylhexanoic acid, a branched-chain fatty acid, with ethanol (B145695) during ripening or fermentation.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of flavor compounds like ethyl 3-methylhexanoate are typically evaluated using a combination of instrumental and sensory analysis techniques.

Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.

-

Conduct training sessions (20-40 hours) to develop a consensus lexicon of flavor descriptors for fruity esters. Use reference standards for each attribute to calibrate the panelists.

-

-

Sample Preparation:

-

Prepare solutions of ethyl 3-methylhexanoate in a neutral solvent (e.g., deodorized water or a 5% ethanol/water solution) at various concentrations.

-

Present samples in coded, identical containers at a controlled temperature.

-

-

Evaluation:

-

Panelists independently evaluate the samples in individual sensory booths.

-

They rate the intensity of each descriptor on a structured line scale (e.g., 0-15).

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

-

Visualize the results using spider web plots.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Methodology:

-

Sample Preparation and Extraction:

-

Extract volatile compounds from a sample matrix (e.g., fruit puree, beverage) using methods like Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

-

For pure compounds, prepare a dilute solution in an appropriate solvent.

-

-

GC Separation:

-

Inject the extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-WAX).

-

The effluent from the column is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and an olfactory port.

-

-

Olfactometry:

-

A trained panelist sniffs the effluent at the olfactory port and records the time, duration, and description of each perceived odor.

-

-

Aroma Extract Dilution Analysis (AEDA):

-

To determine the relative importance of odorants, the extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is its Flavor Dilution (FD) factor.

-

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of ethyl 3-methylhexanoate begins with its interaction with olfactory receptors in the nasal cavity.

Caption: Olfactory signal transduction pathway for an odorant molecule.

Quantitative Descriptive Analysis (QDA) Workflow

The workflow for conducting a QDA study is a systematic process from panelist selection to data interpretation.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

The GC-O process involves sample preparation, instrumental analysis, and sensory detection.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Conclusion

Ethyl 3-methylhexanoate possesses a desirable fruity and sweet flavor profile, making it a valuable compound in the flavor and fragrance industry and a relevant consideration in pharmaceutical formulations. While direct quantitative sensory data remains limited, analysis of structurally similar esters provides a strong indication of its sensory characteristics. The application of standardized sensory evaluation methodologies, such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, is essential for a precise and comprehensive understanding of its flavor contribution. Further research to determine the specific odor and taste thresholds of ethyl 3-methylhexanoate would be beneficial for its targeted application.

Ethyl 3-Methylhexanoate: A Key Contributor to Fruit Aroma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 3-methylhexanoate is a volatile ester compound that imparts characteristic fruity and sweet aroma profiles to a variety of fruits. Its presence, even in trace amounts, can significantly influence the sensory perception and overall quality of fruit products. This technical guide provides a comprehensive overview of the role of ethyl 3-methylhexanoate in fruit aroma, its biosynthesis, and detailed methodologies for its analysis.

Quantitative Occurrence in Fruits

Precise quantitative data for ethyl 3-methylhexanoate across a wide range of fruits is not extensively documented in publicly available literature. However, data for structurally similar and co-occurring ethyl esters, such as ethyl hexanoate, provide valuable insights into the typical concentration ranges of these important aroma compounds. The concentration of these esters can vary significantly depending on the fruit variety, ripeness, and storage conditions.

| Fruit | Compound | Concentration Range (µg/kg) | Method of Analysis |

| Pineapple (Pulp) | Ethyl hexanoate | 106.21 | HS-SPME-GC-MS[1] |

| Pineapple (Core) | Ethyl hexanoate | 48.42 | HS-SPME-GC-MS[1] |

| Apple Cultivars | Ethyl octanoate | < 3 | HS-SPME-GC-MS[2] |

| Pear Cultivars | Ethyl hexanoate | High relative content | HS-SPME-GC-MS[3] |

| Guava | Ethyl hexanoate | Major constituent | GC-MS |

Biosynthesis of Ethyl 3-Methylhexanoate in Fruits

The formation of ethyl 3-methylhexanoate in fruits is an enzymatic process occurring during ripening. The biosynthesis primarily involves the esterification of 3-methylhexanoyl-CoA with ethanol (B145695), a reaction catalyzed by alcohol acyltransferase (AAT) enzymes.[4] The precursors for this reaction are derived from fatty acid and amino acid metabolism.

The biosynthesis can be summarized in the following key steps:

-

Formation of 3-Methylhexanoyl-CoA: The branched-chain acyl-CoA, 3-methylhexanoyl-CoA, is derived from the catabolism of amino acids, particularly isoleucine, or through the elongation of shorter branched-chain fatty acids.

-

Availability of Ethanol: Ethanol is produced in fruit tissues through the fermentation of sugars.

-

Esterification: Alcohol acyltransferase (AAT) catalyzes the condensation of 3-methylhexanoyl-CoA and ethanol to form ethyl 3-methylhexanoate and Coenzyme A. AATs exhibit broad substrate specificity, which accounts for the diverse array of esters found in fruit aromas.[4]

Experimental Protocols

The analysis of ethyl 3-methylhexanoate in fruit matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This method is a solvent-free technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various matrices.

Methodology:

-

Sample Preparation:

-

Homogenize a known quantity (e.g., 5 g) of fresh fruit pulp or puree.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 1 mL) to enhance the release of volatile compounds (salting-out effect).

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., ethyl heptanoate-d15).

-

Seal the vial tightly with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) with continuous agitation.

-

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a higher temperature (e.g., to 240°C at 5°C/min, hold for 5 min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Identification: Identify ethyl 3-methylhexanoate by comparing its mass spectrum and retention time with that of an authentic standard.

-

-

Solvent Extraction GC-MS Analysis

Solvent extraction is a traditional and effective method for extracting a broader range of volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation:

-

Homogenize a known quantity (e.g., 10 g) of fruit pulp or puree with a known volume of a suitable organic solvent (e.g., 20 mL of dichloromethane (B109758) or diethyl ether).

-

For quantitative analysis, add an internal standard before homogenization.

-

Agitate the mixture vigorously for an extended period (e.g., 1 hour).

-

-

Extraction and Concentration:

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

The GC-MS conditions can be similar to those described for the HS-SPME method.

-

Conclusion

Ethyl 3-methylhexanoate is a significant, albeit often low-concentration, contributor to the desirable fruity aromas of many fruits. Understanding its biosynthesis and having robust analytical methods for its quantification are crucial for quality control in the food and beverage industry, as well as for research into fruit flavor development and crop improvement. The methodologies outlined in this guide provide a solid foundation for scientists and researchers to accurately identify and quantify this important aroma compound. Further research is warranted to establish a more comprehensive quantitative database of ethyl 3-methylhexanoate across a wider variety of fruits and cultivars.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum Fragmentation of Ethyl 3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of ethyl 3-methylhexanoate. In the absence of a publicly available experimental spectrum, this guide leverages established principles of mass spectrometry and the fragmentation behavior of analogous branched-chain fatty acid ethyl esters to construct a scientifically robust, predicted fragmentation pathway. Understanding this pattern is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and industrial applications.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of ethyl 3-methylhexanoate under electron ionization is anticipated to be driven by several key structural features: the ethyl ester functional group and the methyl branch at the C3 position. The molecular ion (M•+), with a predicted mass-to-charge ratio (m/z) of 158, is expected to undergo a series of characteristic cleavage and rearrangement reactions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and formation mechanisms. The relative abundance is a theoretical estimation based on the expected stability of the resulting ions and the common fragmentation pathways observed for similar esters.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Proposed Formation Mechanism |

| 158 | [C₉H₁₈O₂]⁺• | C₉H₁₈O₂ | Low | Molecular Ion |

| 129 | [M - C₂H₅]⁺ | C₇H₁₃O₂ | Moderate | α-cleavage: loss of the ethyl radical from the ester. |

| 113 | [M - OC₂H₅]⁺ | C₇H₁₃O | Moderate | α-cleavage: loss of the ethoxy radical. |

| 101 | [CH(CH₃)CH₂COOC₂H₅]⁺ | C₅H₉O₂ | Moderate | Cleavage of the C3-C4 bond (β-cleavage relative to the carbonyl group). |

| 88 | [CH₂(OH)OC₂H₅]⁺• | C₄H₈O₂ | High (potential Base Peak) | McLafferty rearrangement: γ-hydrogen transfer from the C5 position to the carbonyl oxygen, followed by β-cleavage. |

| 73 | [COOC₂H₅]⁺ | C₃H₅O₂ | Moderate | Cleavage of the bond between C2 and C3. |

| 57 | [C₄H₉]⁺ | C₄H₉ | Moderate | Cleavage at the branch point, forming a stable secondary butyl cation. |

| 43 | [C₃H₇]⁺ | C₃H₇ | High | Cleavage of the alkyl chain. |

| 29 | [C₂H₅]⁺ | C₂H₅ | High | Loss of the ethyl group from various fragments or the parent molecule. |

Key Fragmentation Pathways

The fragmentation of ethyl 3-methylhexanoate is predicted to be initiated by the ionization of one of the lone pair electrons on the oxygen atoms, forming the molecular ion. The subsequent fragmentation is governed by the stability of the resulting carbocations and radical species.

One of the most significant fragmentation pathways for esters is the McLafferty rearrangement . This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For ethyl 3-methylhexanoate, this would result in the formation of a prominent ion at m/z 88.

Alpha-cleavage on either side of the carbonyl group is also expected. Loss of the ethoxy radical (-•OC₂H₅) would yield an acylium ion at m/z 113, while loss of the ethyl radical (-•C₂H₅) would result in an ion at m/z 129.

Cleavage at the branching point is another characteristic fragmentation for branched-chain alkanes. The cleavage of the bond between C3 and C4 can lead to a resonance-stabilized ion at m/z 101. The formation of a stable secondary butyl cation at m/z 57 is also anticipated due to cleavage at the branch.

The following diagram illustrates the predicted logical flow of these key fragmentation pathways.

Caption: Predicted fragmentation pathways of ethyl 3-methylhexanoate.

Experimental Protocols

While the specific mass spectrum for ethyl 3-methylhexanoate is not publicly available, a standard methodology for its acquisition would involve Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile ethyl esters.[1][2]

1. Sample Preparation

-

Standard Preparation: A stock solution of ethyl 3-methylhexanoate would be prepared in a high-purity solvent such as hexane (B92381) or ethyl acetate. A series of dilutions would be made to establish a calibration curve for quantitative analysis.

-

Matrix Samples (e.g., biological fluids, environmental samples): A liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analyte from the sample matrix.[1] An internal standard (e.g., a deuterated analog or a similar ester with a different chain length) would be added prior to extraction to correct for extraction efficiency and instrumental variability.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature would be set around 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), would be suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial oven temperature of around 50 °C, held for 1-2 minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

Quadrupole Temperature: Typically maintained at 150 °C.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 40-400 to ensure detection of all relevant fragment ions.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode would be used, monitoring the characteristic ions identified in the fragmentation pattern.

The workflow for this experimental protocol is visualized in the following diagram.

Caption: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the expected mass spectrum fragmentation of ethyl 3-methylhexanoate. The predicted data and pathways described herein offer a valuable resource for the identification and characterization of this compound in complex mixtures, aiding researchers and professionals in their analytical endeavors. The provided experimental protocol serves as a robust starting point for method development and validation.

References

Spectroscopic Profile of Ethyl 3-methylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylhexanoate, a significant compound in various chemical syntheses. This document is intended to serve as a detailed resource, presenting key spectroscopic data, experimental methodologies, and a logical workflow for spectral analysis to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 3-methylhexanoate. This information is fundamental for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~2.20 | Multiplet (m) | 2H | -C(=O)CH₂ - |

| ~1.95 | Multiplet (m) | 1H | -CH (CH₃)- |

| ~1.25 - 1.40 | Multiplet (m) | 4H | -CH₂CH₂ CH₃ |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~0.90 | Doublet (d) | 3H | -CH(CH₃ )- |

| ~0.88 | Triplet (t) | 3H | -CH₂CH₂CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Note: Predicted data is based on established chemical shift principles for esters.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~173.5 | C =O (Ester) |

| ~60.1 | -OC H₂CH₃ |

| ~41.5 | -C H₂C=O |

| ~34.2 | -C H(CH₃)- |

| ~29.4 | -C H₂CH₂CH₃ |

| ~19.8 | -CH(C H₃)- |

| ~19.2 | -C H₂CH₃ |

| ~14.1 | -OCH₂C H₃ |

| ~14.0 | -CH₂CH₂C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Note: The above data is predicted and awaits experimental verification.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~1375 | Medium | C-H Bend (Alkyl) |

| ~1180 | Strong | C-O Stretch (Ester) |

Sample Preparation: Neat liquid film.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like Ethyl 3-methylhexanoate, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of Ethyl 3-methylhexanoate is accurately weighed.

-

The sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry NMR tube.

-

A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts (δ = 0.00 ppm).

-

The NMR tube is capped and inverted several times to ensure the formation of a homogeneous solution.

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer.

-

The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity, which enhances the spectral resolution.

-

For ¹H NMR, a standard one-pulse sequence is typically used for data acquisition.

-

For ¹³C NMR, the spectrum is acquired with proton decoupling to simplify the spectrum by removing C-H coupling and to improve the signal-to-noise ratio.

Data Processing:

-

A Fourier transform is applied to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

The resulting spectrum is phased and baseline-corrected to produce the final NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

As Ethyl 3-methylhexanoate is a liquid, a spectrum can be obtained from a thin film.

-

A single drop of the neat liquid is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top of the first, spreading the liquid into a uniform, thin film.

Data Acquisition:

-

A background spectrum is collected with the empty salt plates in the infrared beam path. This background is subsequently subtracted from the sample spectrum.

-

The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

-

The IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

To enhance the signal-to-noise ratio, multiple scans (commonly 16-32) are co-added.

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethyl 3-methylhexanoate.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylhexanoate, a chiral ester, presents a compelling case study in the significance of stereochemistry in chemical and biological systems. This technical guide provides a comprehensive overview of the stereoisomers of ethyl 3-methylhexanoate, delving into their distinct physicochemical properties, enantioselective synthesis, and analytical separation techniques. The critical role of chirality in determining biological activity is explored, drawing parallels from related chiral molecules to underscore the potential for stereospecific interactions in pharmacological and toxicological profiles. This document is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral analysis, and the development of enantiomerically pure compounds.

Introduction to the Chirality of Ethyl 3-Methylhexanoate

Ethyl 3-methylhexanoate (C₉H₁₈O₂) is an organic ester characterized by a chiral center at the third carbon atom of the hexanoate (B1226103) backbone, to which a methyl group is attached.[1] This single stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-ethyl 3-methylhexanoate and (S)-ethyl 3-methylhexanoate.

The three-dimensional arrangement of the atoms around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Consequently, the (R) and (S) enantiomers can exhibit distinct biological activities, metabolic pathways, and sensory properties.[2][3][4][5] In the context of drug development, the use of a single, therapeutically active enantiomer over a racemic mixture can lead to improved efficacy, a better safety profile, and reduced side effects.[2][3][6]

The logical relationship between the chirality of ethyl 3-methylhexanoate and its potential for differential biological activity is illustrated in the following diagram.

Figure 1. The logical progression from the chiral center in ethyl 3-methylhexanoate to its stereospecific biological outcomes.

Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they differ in their interaction with plane-polarized light, a property known as optical activity. Specific data for the individual enantiomers of ethyl 3-methylhexanoate is not extensively documented in publicly available literature. However, based on data for the racemic mixture and analogous chiral esters, the following table summarizes the known and expected properties.

| Property | Racemic Ethyl 3-Methylhexanoate | (R)-Ethyl 3-methylhexanoate | (S)-Ethyl 3-methylhexanoate |

| Molecular Formula | C₉H₁₈O₂[1][7] | C₉H₁₈O₂ | C₉H₁₈O₂[8] |

| Molecular Weight | 158.24 g/mol [1][7][9] | 158.24 g/mol | 158.24 g/mol [8] |

| CAS Number | 41692-47-1[1][7] | Not available | 118575-05-6[8] |

| Boiling Point | Data not available | Expected to be similar to racemic | Expected to be similar to racemic |

| Density | Data not available | Expected to be similar to racemic | Expected to be similar to racemic |

| Refractive Index | Data not available | Expected to be similar to racemic | Expected to be similar to racemic |

| Specific Rotation ([α]D) | 0° | Expected to be positive (+) | Expected to be negative (-) |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure ethyl 3-methylhexanoate can be achieved through two primary strategies: enantioselective synthesis, where a specific enantiomer is directly formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Hydrogenation (Enantioselective Synthesis)

Asymmetric hydrogenation of a suitable prochiral precursor, such as ethyl 3-methylhex-2-enoate, is a powerful method for establishing the chiral center at the C3 position. This approach utilizes a chiral catalyst, often a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPHOS), to direct the hydrogenation to preferentially form one enantiomer.[10][11][12][13]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-Methylhex-3-enoate (Analogous Protocol)

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPHOS for the (R)-enantiomer or (S,S)-Me-DuPHOS for the (S)-enantiomer) in a degassed solvent like methanol (B129727) is stirred to form the active catalyst.

-

Hydrogenation: The substrate, ethyl 3-methylhex-3-enoate, is dissolved in degassed methanol in a high-pressure reactor. The catalyst solution is then added.

-

Reaction: The reactor is purged and pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature until the reaction is complete, as monitored by GC or TLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched ethyl 3-methylhexanoate.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral GC or HPLC analysis.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.[14][15][16] For a racemic mixture of ethyl 3-methylhexanoate, a lipase (B570770) can be used to selectively hydrolyze one enantiomer to 3-methylhexanoic acid, leaving the unreacted ester enantiomer in high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-Methylhexanoate

-

Reaction Setup: Racemic ethyl 3-methylhexanoate is suspended in a phosphate (B84403) buffer (pH ~7).

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the mixture.

-

Incubation: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the reaction progress by taking aliquots and analyzing them by chiral GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

-

Separation: The mixture is acidified, and the components are extracted with an organic solvent (e.g., diethyl ether). The unreacted ester can be separated from the carboxylic acid by extraction with a mild aqueous base or by column chromatography.

-

Analysis: The enantiomeric excess of the separated ester and the acid (after esterification) is determined by chiral GC or HPLC.

The general workflow for these synthetic and resolution strategies is depicted below.

Figure 2. General workflows for the enantioselective synthesis and chiral resolution of ethyl 3-methylhexanoate.

Analytical Techniques for Chiral Separation

The analysis and quantification of the enantiomeric composition of ethyl 3-methylhexanoate are crucial for quality control in enantioselective synthesis and resolution. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives.[17] The enantiomers of ethyl 3-methylhexanoate interact diastereomerically with the CSP, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral GC Analysis

-

Column: A chiral capillary column (e.g., β-cyclodextrin-based).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: Split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC also employs a column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds.[18]

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral HPLC column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode.

-

Flow Rate: A constant flow rate is maintained.

-

Detector: A UV detector is commonly used, although a refractive index detector may be necessary if the analyte lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

-

Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

Biological Activity and Significance

While specific pharmacological or toxicological data for the individual enantiomers of ethyl 3-methylhexanoate are not available in the current literature, the principles of stereochemistry in drug action strongly suggest that the (R) and (S) forms would exhibit different biological activities.[2][3][4][5] The interaction of a chiral drug with a biological target, which is itself chiral (composed of L-amino acids and D-sugars), is a three-dimensional interaction. A change in the stereochemistry of the drug can lead to a significant alteration in its binding affinity and efficacy.

In the flavor and fragrance industry, it is well-established that enantiomers of chiral esters can have distinct odors.[19][20] For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) have been described with different fruity notes.[21] It is plausible that the enantiomers of ethyl 3-methylhexanoate also possess different sensory profiles.

Conclusion

The chirality of ethyl 3-methylhexanoate is a fundamental determinant of its potential biological and sensory properties. While specific data on the individual enantiomers are sparse, this guide has outlined the key principles of their stereochemistry, provided analogous experimental protocols for their synthesis and analysis, and highlighted the importance of considering stereoisomerism in research and development. Further investigation into the specific biological activities of (R)- and (S)-ethyl 3-methylhexanoate is warranted to fully elucidate their pharmacological and toxicological profiles. The methodologies presented herein provide a solid framework for such future studies.

References

- 1. ethyl 3-methylhexanoate [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. lookchem.com [lookchem.com]

- 9. Ethyl3-methylhexanoate | C9H18O2 | CID 12266707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. repository.tudelft.nl [repository.tudelft.nl]

- 17. gcms.cz [gcms.cz]

- 18. benchchem.com [benchchem.com]

- 19. Acyclics (Alcohols, Esters, Acids, Aldehydes) [leffingwell.com]

- 20. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

An In-depth Technical Guide to Ethyl (R)-(+)-3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (R)-(+)-3-methylhexanoate is a chiral ester of significant interest in the fields of pharmaceutical synthesis, as well as in the flavor and fragrance industries. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl (R)-(+)-3-methylhexanoate, with a focus on detailed experimental protocols and the underlying principles of its stereoselective synthesis.

Physicochemical and Spectroscopic Properties

While specific experimental data for the (R)-(+)-enantiomer is limited in publicly available literature, the properties of the racemic ethyl 3-methylhexanoate provide a baseline. It is crucial to note that while properties like molecular weight and formula are identical for both enantiomers, chiroptical properties such as specific rotation are unique to the (R)-(+) isomer.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| Boiling Point | 183.34°C (estimate) | --INVALID-LINK-- |

| Density | 0.8679 g/cm³ (estimate) | --INVALID-LINK-- |

| Refractive Index | 1.4119 (estimate) | --INVALID-LINK-- |

| Specific Rotation ([α]D) | Data not available in searched literature |

Spectroscopic Data

Spectroscopic data for the racemic mixture of ethyl 3-methylhexanoate is available and can be used as a reference for the structural confirmation of the (R)-(+)-enantiomer. The primary difference in the NMR spectra of the pure enantiomer versus the racemate in a chiral environment would be the splitting of signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 3-methylhexanoate would be expected to show characteristic signals for the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), as well as signals for the protons of the hexanoate (B1226103) chain, including a doublet for the methyl group at the C3 position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum for ethyl 3-methylhexanoate is available on PubChem.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional group.

-

Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound.

Synthesis of Ethyl (R)-(+)-3-methylhexanoate

The synthesis of enantiomerically pure Ethyl (R)-(+)-3-methylhexanoate typically involves two main strategies: asymmetric synthesis, where the chiral center is created stereoselectively, or the resolution of a racemic mixture. The latter is a widely used and often more practical approach in industrial settings.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases is a powerful and green method for separating enantiomers of chiral esters.[2] Lipases exhibit high enantioselectivity, catalyzing the hydrolysis of one enantiomer at a much faster rate than the other. In the case of racemic ethyl 3-methylhexanoate, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer to (S)-3-methylhexanoic acid, leaving the desired (R)-(+)-ethyl 3-methylhexanoate unreacted and in high enantiomeric excess.

This protocol is a generalized procedure based on the enzymatic resolution of similar esters. Optimization of parameters such as enzyme choice, solvent, temperature, and pH is crucial for achieving high yield and enantiomeric excess.

Materials:

-

Racemic ethyl 3-methylhexanoate

-

Immobilized Lipase (e.g., from Candida antarctica B (Novozym 435) or Pseudomonas cepacia)

-

Phosphate buffer solution (pH ~7)

-

Organic solvent (e.g., toluene, heptane)

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A buffered aqueous solution is prepared, and the selected lipase is added. The racemic ethyl 3-methylhexanoate is then added to this mixture.

-

Reaction: The mixture is stirred at a controlled temperature (typically 25-40°C) for a specific duration (e.g., 24 hours). The pH of the reaction is monitored and maintained at a constant level (e.g., pH 7) by the controlled addition of a sodium hydroxide solution.

-

Work-up: After the reaction reaches approximately 50% conversion (monitored by base consumption or GC analysis), the organic phase containing the unreacted (R)-ethyl 3-methylhexanoate is separated from the aqueous phase which contains the sodium salt of (S)-3-methylhexanoic acid.

-

Purification: The organic phase is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the enantioenriched Ethyl (R)-(+)-3-methylhexanoate. Further purification can be achieved by distillation or chromatography.

-

Chiral Analysis: The enantiomeric excess of the product is determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-methylhexanoate.

Asymmetric Synthesis using Chiral Auxiliaries

Another approach to obtaining Ethyl (R)-(+)-3-methylhexanoate is through asymmetric synthesis, which involves the use of a chiral auxiliary. This method allows for the diastereoselective formation of the desired stereocenter.

A general strategy involves the conjugate addition of an organocuprate reagent to an α,β-unsaturated ester that is attached to a chiral auxiliary. The chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantioenriched product.

Applications in Drug Development and Other Industries

Chiral Building Block in Pharmaceutical Synthesis

Flavor and Fragrance Industry

Short-chain fatty acid esters are widely used as flavoring and fragrance agents due to their characteristic fruity and pleasant odors.[5][6] While the application of the specific (R)-(+)-enantiomer is not detailed, related compounds like ethyl hexanoate and ethyl 3-hydroxyhexanoate (B1247844) are utilized for their fruity and fresh aromas.[7][8] The chirality of a molecule can significantly influence its sensory properties, and it is plausible that Ethyl (R)-(+)-3-methylhexanoate possesses a unique and desirable aroma profile.

Biological Significance of Related Compounds

While no specific biological signaling pathways for Ethyl (R)-(+)-3-methylhexanoate have been identified, it is structurally related to short-chain fatty acids (SCFAs), which are known to have significant biological roles. SCFAs, such as butyrate (B1204436) and propionate, are produced by the gut microbiota and can influence host health through various mechanisms, including acting as signaling molecules and energy sources for colonocytes.[9][10][11][12] They have been shown to have anti-inflammatory, immunoregulatory, and anti-obesity effects.[10][12] Further research is needed to determine if Ethyl (R)-(+)-3-methylhexanoate or its corresponding acid shares any of these biological activities.

Caption: Overview of the biological roles of short-chain fatty acids, which are structurally related to 3-methylhexanoic acid.

Conclusion

Ethyl (R)-(+)-3-methylhexanoate is a chiral ester with significant potential as a building block in asymmetric synthesis, particularly for the development of new pharmaceuticals. While specific physicochemical and biological data for this enantiomer are still emerging, established methods for the synthesis of chiral esters, such as lipase-catalyzed kinetic resolution, provide a clear pathway for its preparation. Further research into its specific applications and biological activity is warranted to fully realize the potential of this valuable chiral intermediate.

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. ethyl 3-hexenoate, 2396-83-0 [thegoodscentscompany.com]

- 7. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 9. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

- 11. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Aroma: A Technical Inquiry into Ethyl 3-methylhexanoate in Food Science

Despite a comprehensive investigation into the discovery and history of Ethyl 3-methylhexanoate in the realm of food science, this specific ester remains largely undocumented in publicly available scientific literature. While the broader class of ethyl esters is well-known for contributing to the characteristic aromas of fruits and fermented beverages, detailed information regarding the sensory properties, natural occurrence, and analytical methodologies for Ethyl 3-methylhexanoate is conspicuously absent.

This technical guide endeavors to provide a framework for understanding this compound, drawing upon general principles of flavor chemistry and analysis, while highlighting the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

Ethyl 3-methylhexanoate is an organic compound with the chemical formula C9H18O2.[1][2] Its structure features a six-carbon hexanoic acid backbone with a methyl group at the third carbon, esterified with ethanol. This structure is distinct from the more commonly documented flavor compounds such as ethyl hexanoate (B1226103) or other branched-chain esters.

Table 1: Physicochemical Data of Ethyl 3-methylhexanoate

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [2] |

| CAS Number | 41692-47-1 | [1] |

| Appearance | Colorless oil (predicted) | General ester properties |

| Odor Profile | Fruity (predicted) | General ester properties |

Discovery and History in Food Science: An Unwritten Chapter

A thorough review of scientific databases and historical records reveals no specific mention of a seminal discovery or a detailed history of Ethyl 3-methylhexanoate's role in food science. Unlike its close relatives, such as ethyl hexanoate (fruity, pineapple-like aroma) and ethyl 2-methylbutanoate (apple-like aroma), which have been extensively studied and are recognized as important contributors to the flavor of numerous fruits and alcoholic beverages, Ethyl 3-methylhexanoate has not been identified as a key aroma compound in any major food product based on the available literature.

The lack of information suggests that if Ethyl 3-methylhexanoate is present in food, it is likely a very minor component of the volatile fraction and may not contribute significantly to the overall aroma profile, or its presence has been overlooked in favor of more abundant or potent odorants.

Potential Natural Occurrence and Biosynthesis

While direct evidence is lacking, the biosynthesis of Ethyl 3-methylhexanoate in natural systems can be postulated based on known metabolic pathways for ester formation in fruits and microorganisms like yeast.

Hypothetical Biosynthetic Pathway

The formation of esters is typically a result of the enzymatic condensation of an alcohol and an acyl-CoA, catalyzed by alcohol acyltransferase (AAT) enzymes.

Caption: Hypothetical enzymatic synthesis of Ethyl 3-methylhexanoate.

Analytical Methodologies for Identification and Quantification

The analysis of trace volatile compounds like esters in complex food matrices requires sensitive and selective analytical techniques. The standard approach involves extraction and concentration of the volatiles followed by chromatographic separation and detection.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method that could be adapted for the analysis of Ethyl 3-methylhexanoate in a liquid food matrix, such as fruit juice or wine.

1. Sample Preparation:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Add a known concentration of an internal standard (e.g., ethyl heptanoate-d15) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Equilibrate the sample at 40°C for 15 minutes with agitation.

-

Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

4. Identification and Quantification:

-

Identification: Compare the obtained mass spectrum and retention index with those of an authentic standard of Ethyl 3-methylhexanoate.

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Caption: General workflow for the analysis of volatile esters in food.

Sensory Properties and Flavor Contribution: A Matter of Speculation

Without empirical data, the sensory characteristics of Ethyl 3-methylhexanoate can only be inferred from its chemical structure. As a branched-chain ethyl ester, it is likely to possess a fruity aroma. The position of the methyl group at the third carbon could impart unique nuances compared to other hexanoate esters.

Table 2: Predicted Sensory Attributes of Ethyl 3-methylhexanoate

| Attribute | Description |

| Odor | Fruity, potentially with green, waxy, or slightly sweet notes. |

| Flavor | Corresponding fruity taste profile. |

| Odor Threshold | Unknown. This is a critical parameter for determining its potential impact on food aroma. |

Conclusions and Future Research Directions

The current body of scientific literature provides no substantive information on the discovery, history, or significance of Ethyl 3-methylhexanoate in food science. This presents a clear opportunity for original research. Future studies should focus on:

-

Synthesis of an authentic standard to enable robust analytical identification and sensory evaluation.

-

Screening of a wide range of fruits, fermented beverages, and other food products to determine if and where this compound naturally occurs.

-

Determination of its odor and taste thresholds to assess its potential contribution to food flavor.

-

Sensory descriptive analysis to characterize its aroma profile in detail.

Until such research is conducted, Ethyl 3-methylhexanoate will remain an enigmatic molecule in the vast and complex world of food flavor.

References

Ethyl 3-methylhexanoate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-methylhexanoate, an ester of significant interest in various chemical and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from the general chemical properties of similar esters. Furthermore, it offers a detailed, generalized experimental protocol for the precise quantitative determination of its solubility in various solvents. This guide is intended to serve as a foundational resource for laboratory professionals engaged in formulation development, reaction optimization, and purification processes involving this compound.

Core Concepts: Understanding the Solubility of Esters

The solubility of an ester like ethyl 3-methylhexanoate is primarily dictated by its molecular structure. The presence of the polar ester group (–COO–) allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar alkyl chains (ethyl and 3-methylhexyl groups) contribute to its hydrophobic character. The balance between these polar and nonpolar moieties determines the extent to which it will dissolve in a given solvent. As a general principle, esters are more soluble in organic solvents and exhibit limited solubility in water.[1]

Solubility Profile of Ethyl 3-methylhexanoate

Table 1: Qualitative Solubility of Ethyl 3-methylhexanoate in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The ester group can act as a hydrogen bond acceptor with the hydroxyl group of these solvents. Solubility is expected to be higher in alcohols compared to water due to the presence of the nonpolar alkyl groups on both the ester and the alcohol, leading to more favorable "like-dissolves-like" interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polarity of these solvents allows for effective dipole-dipole interactions with the ester group of ethyl 3-methylhexanoate. The absence of strong hydrogen bonding networks in these solvents facilitates the solvation of the ester molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Very Soluble | The nonpolar alkyl chains of ethyl 3-methylhexanoate interact favorably with the nonpolar nature of these solvents through London dispersion forces. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data for ethyl 3-methylhexanoate, the isothermal shake-flask method is a widely accepted and robust technique.[4][5][6] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of ethyl 3-methylhexanoate in a selected solvent at a constant temperature.

Materials and Equipment:

-

Ethyl 3-methylhexanoate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of ethyl 3-methylhexanoate to a series of vials.

-

Accurately add a known volume or mass of the selected solvent to each vial.

-

Ensure there is an excess of undissolved solute to guarantee that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted samples using a validated GC or HPLC method to determine the concentration of ethyl 3-methylhexanoate.

-

Prepare a calibration curve using standard solutions of ethyl 3-methylhexanoate of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of ethyl 3-methylhexanoate in the original saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Caption: Workflow for the determination of ethyl 3-methylhexanoate solubility.

Signaling Pathways and Biological Activity

A thorough search of scientific literature and biological databases did not reveal any established signaling pathways or specific biological activities directly associated with ethyl 3-methylhexanoate. Its primary applications appear to be in the fields of flavorings, fragrances, and as a synthetic intermediate.

Conclusion

This technical guide has summarized the expected solubility profile of ethyl 3-methylhexanoate based on the general principles of ester chemistry and has provided a detailed, robust experimental protocol for its quantitative determination. While specific solubility data remains to be published, the information and methodologies presented herein offer a solid foundation for researchers and professionals working with this compound. The provided experimental workflow can be readily adapted to various laboratory settings to generate the precise data required for informed decision-making in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethyl 3,5,5-trimethylhexanoate | C11H22O2 | CID 3017783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 3-methylhexanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 3-methylhexanoate through the Fischer esterification of 3-methylhexanoic acid and ethanol (B145695), utilizing an acid catalyst.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[1][4] To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[4] Common catalysts for this reaction include strong mineral acids such as sulfuric acid or hydrochloric acid, as well as Lewis acids.[4] This application note details the synthesis of ethyl 3-methylhexanoate, a valuable ester intermediate in various chemical syntheses.

Reaction Scheme

The overall reaction for the Fischer esterification of 3-methylhexanoic acid with ethanol is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 3-methylhexanoate.

| Parameter | Value | Molar Equivalent |